5H-Indeno[5,6-D][1,2]oxazole
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Overview
Description
5H-Indeno[5,6-D][1,2]oxazole is a heterocyclic compound that features a fused ring system consisting of an indene and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Indeno[5,6-D][1,2]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of indene derivatives with nitrile oxides, which leads to the formation of the oxazole ring. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced catalytic systems to achieve efficient production. The choice of reagents, solvents, and reaction conditions is crucial to minimize by-products and maximize the yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions
5H-Indeno[5,6-D][1,2]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The compound can undergo substitution reactions where different substituents are introduced into the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium bor
Properties
CAS No. |
267-26-5 |
---|---|
Molecular Formula |
C10H7NO |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
5H-cyclopenta[f][1,2]benzoxazole |
InChI |
InChI=1S/C10H7NO/c1-2-7-4-9-6-11-12-10(9)5-8(7)3-1/h1,3-6H,2H2 |
InChI Key |
QVFWKSMADIBXMK-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C1C=C3C=NOC3=C2 |
Origin of Product |
United States |
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